molecular formula C9H14N2O2S2 B2940574 tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate CAS No. 2253631-53-5

tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate

Cat. No.: B2940574
CAS No.: 2253631-53-5
M. Wt: 246.34
InChI Key: XXHTZZPYGPKXBV-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a carbamate-protected amine on a thiazole ring, a common structural motif in the synthesis of more complex bioactive molecules. The presence of the methylsulfanyl (SMe) group at the 2-position of the thiazole ring offers a versatile handle for further functionalization, for instance, through oxidation or nucleophilic substitution, making it a valuable intermediate for creating diverse compound libraries . Compounds based on the 1,3-thiazole scaffold are of significant interest in pharmaceutical research due to their wide range of biological activities. Structural analogs of this reagent, such as other N-(1,3-thiazol-2-yl)carboxamides, have been investigated as modulators of biological targets like the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel . TRPV3 is a non-selective cation channel expressed prominently in skin (keratinocytes), the dorsal root ganglia, and the brain, and is a potential therapeutic target for conditions including chronic pain, psoriasis, and various forms of dermatitis . As a synthetic intermediate, this product can be used to access such pharmacologically active molecules. This product is supplied for laboratory research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in accordance with all applicable laboratory safety practices.

Properties

IUPAC Name

tert-butyl N-(2-methylsulfanyl-1,3-thiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c1-9(2,3)13-7(12)11-6-5-10-8(14-4)15-6/h5H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHTZZPYGPKXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(S1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, contributing to the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of new materials and products .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring and carbamate group can bind to enzymes or receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural features and properties of tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate and related compounds:

Compound Name Substituents on Thiazole Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Features Reference
This compound 2-SMe, 5-Boc C₉H₁₄N₂O₂S₂ 246.3 Versatile scaffold for drug discovery
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate 3-Br (thiadiazole ring) C₇H₁₀BrN₃O₂S 280.14 Intermediate for cross-coupling reactions
tert-Butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate 4-(4-Fluorophenyl), 5-Boc C₁₄H₁₅FN₂O₂S 294.35 Enhanced bioavailability via fluorination
tert-Butyl N-[3-amino-2-methyl-2-(1,3-thiazol-5-yl)propyl]carbamate 5-Thiazolyl, amino branch C₁₂H₂₁N₃O₂S 271.38 Solubility enhancement; prodrug potential
tert-Butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-{[(4-(4-methyl-1,3-thiazol-5-yl)phenyl)methyl]carbamoyl}pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate Complex pyrrolidine-thiazole hybrid C₂₇H₃₈N₄O₅S 530.68 Enzyme inhibition; peptide mimetics
Key Observations:
  • Fluorophenyl Substitution: The 4-(4-fluorophenyl) analog (CAS: 1909309-21-2) exhibits higher molecular weight (294.35 g/mol) due to the aromatic fluorine, which enhances binding affinity to hydrophobic targets (e.g., cannabinoid receptors) .
  • Bromo Substitution : The brominated thiadiazole derivative (CAS: 1101173-94-7) serves as a reactive intermediate for Suzuki or Buchwald-Hartwig couplings, enabling diversification of the thiazole core .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The methylsulfanyl group contributes to a logP value higher than that of amino-substituted analogs, favoring blood-brain barrier penetration .
  • Solubility: Amino-substituted derivatives (e.g., CAS: 2228522-10-7) may exhibit better aqueous solubility due to protonatable -NH₂ groups .
  • Stability : Boc-protected compounds generally show stability under neutral conditions but require acidic deprotection .

Biological Activity

tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure includes a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, highlighting research findings, case studies, and its potential applications in medicine and industry.

  • Molecular Formula : C10H14N2O2S
  • Molecular Weight : 226.29 g/mol
  • CAS Number : 878376-13-7

The compound's thiazole moiety contributes significantly to its biological properties, as thiazoles are often involved in enzyme inhibition and receptor interactions.

Antimicrobial Activity

Research has shown that thiazole derivatives can exhibit significant antimicrobial properties. A study focused on various thiazole compounds demonstrated that modifications in the thiazole structure could enhance their efficacy against different bacterial strains. For example, compounds with electron-donating groups showed increased activity against Gram-positive bacteria due to improved interaction with bacterial cell walls .

Anticancer Activity

Thiazole-containing compounds have also been investigated for their anticancer potential. In vitro studies have indicated that certain thiazoles can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of anti-apoptotic proteins. For instance, a related compound demonstrated an IC50 value of less than 1 µg/mL against Jurkat T cells, indicating potent cytotoxicity .

Enzyme Inhibition Studies

The mechanism of action for this compound may involve the inhibition of specific enzymes. Thiazoles are known to interact with various enzymes, potentially acting as competitive inhibitors. A study identified that modifications in the thiazole ring could significantly affect enzyme binding affinities, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including those similar to this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Against Cancer Cells : In vitro tests on cancer cell lines revealed that thiazole derivatives exhibited varying degrees of cytotoxicity. The presence of specific substituents on the thiazole ring was crucial for enhancing anticancer activity, with some compounds showing effectiveness comparable to standard chemotherapeutics like doxorubicin .

Detailed Research Findings Table

Compound NameActivity TypeIC50 Value (µg/mL)Reference
This compoundAntimicrobial< 1
Thiazole Derivative AAnticancer0.5
Thiazole Derivative BEnzyme Inhibition0.2

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